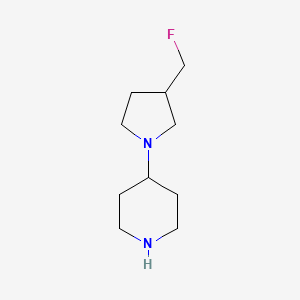

4-(3-(Fluormethyl)pyrrolidin-1-yl)piperidin

Übersicht

Beschreibung

Synthesis Analysis

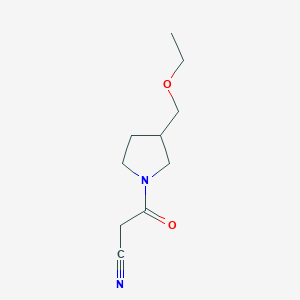

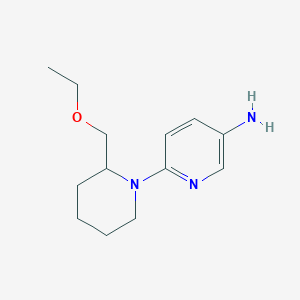

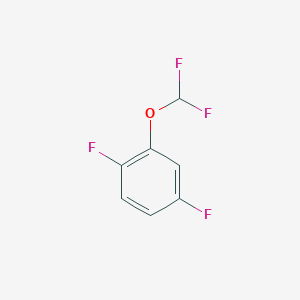

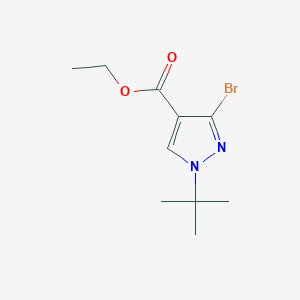

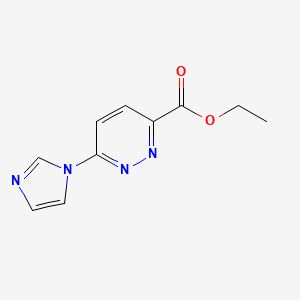

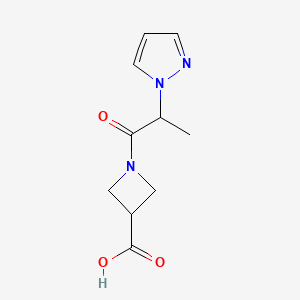

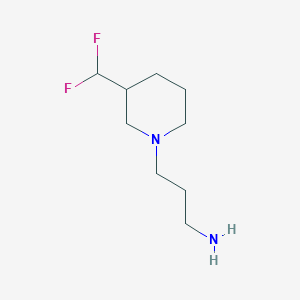

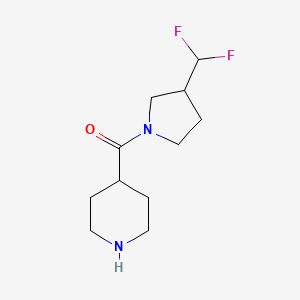

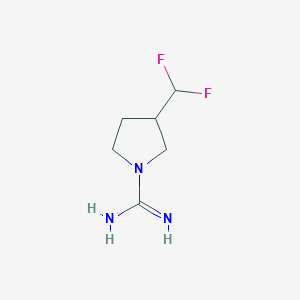

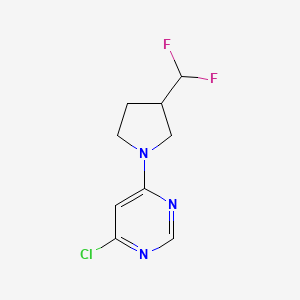

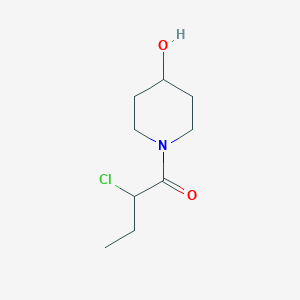

The synthesis of compounds similar to “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to a piperidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The formation of piperidine compounds proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Wissenschaftliche Forschungsanwendungen

Drug Discovery: Erweiterung des Pharmakophor-Raums

Der Pyrrolidinring, eine Kernstruktur in „4-(3-(Fluormethyl)pyrrolidin-1-yl)piperidin“, wird in der medizinischen Chemie häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu entwickeln. Seine sp3-Hybridisierung ermöglicht eine effiziente Exploration des Pharmakophor-Raums, trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung durch "Pseudorotation" .

Antikrebsmittel: Zielselektivität

Pyrrolidinderivate, darunter „this compound“, wurden als Zielselektivität in der Antikrebsaktivität berichtet. Das Vorhandensein von Substituenten wie Fluormethylgruppen kann das biologische Profil von Medikamentenkandidaten beeinflussen, was möglicherweise zu unterschiedlichen Bindungsmodi an enantioselektive Proteine führt .

Antimikrobielle und Antimykotische Anwendungen

Verbindungen mit dem Piperidin-Kern, wie z. B. „this compound“, zeigen vielversprechende Ergebnisse als antimikrobielle und antimykotische Mittel. Ihre strukturelle Vielfalt ermöglicht es ihnen, mit verschiedenen mikrobiellen und pilzlichen Zielen zu interagieren, wodurch ihr Wachstum und ihre Proliferation gestört werden .

Analgetische und entzündungshemmende Anwendungen

Die Piperidin-Einheit ist für die Produktion von analgetischen und entzündungshemmenden Medikamenten unerlässlich. Derivate von „this compound“ könnten auf ihr Potenzial untersucht werden, Schmerzen zu lindern und Entzündungen durch die Modulation biologischer Pfade zu reduzieren .

Behandlung neurodegenerativer Erkrankungen

Piperidinderivate werden auf ihre Rolle bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht. Die strukturellen Merkmale von „this compound“ können es ermöglichen, die Blut-Hirn-Schranke zu überwinden und mit neurologischen Zielen zu interagieren .

Antipsychotische und Antidepressive Wirkungen

Die Piperidin-Struktur ist auch mit antipsychotischen und antidepressiven Wirkungen verbunden. Forschungen zu „this compound“ könnten zur Entwicklung neuer Behandlungen für psychiatrische Störungen führen, indem die Fähigkeit genutzt wird, Neurotransmittersysteme zu modulieren .

Wirkmechanismus

Target of action

Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .

Mode of action

Without specific information on “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine”, it’s difficult to explain its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of action

The effects of pyrrolidine derivatives can vary widely, depending on their specific structures and targets .

Action environment

Environmental factors can often influence the action of drugs, including factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with certain neurotransmitter transporters, affecting the reuptake of neurotransmitters and altering synaptic transmission . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, leading to alterations in neurotransmitter levels and synaptic activity . Furthermore, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can impact cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can interact with enzymes involved in energy production, influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism . The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can also impact its interactions with other biomolecules and its overall cellular effects .

Eigenschaften

IUPAC Name |

4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAROZCEAPCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)

![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)